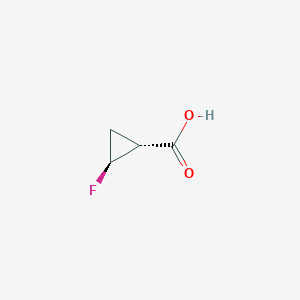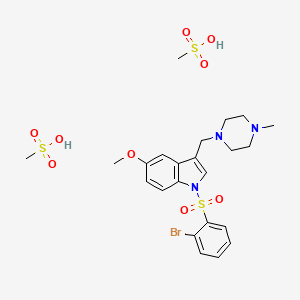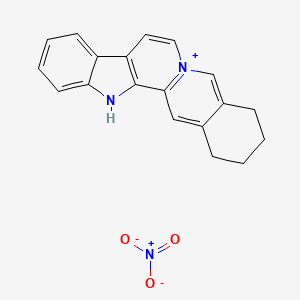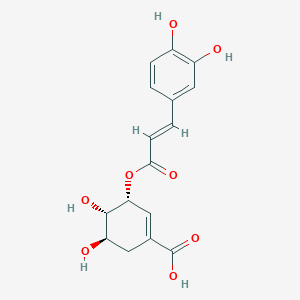
葡萄糖基甜菊糖苷
描述
Steviol-19-O-glucoside is a steviol glycoside, a type of diterpenoid glycoside found in the leaves of the Stevia rebaudiana plant. Steviol glycosides are known for their intense sweetness, which is significantly higher than that of sucrose. Steviol-19-O-glucoside is a metabolite in the biosynthesis pathway of steviol glycosides in Stevia rebaudiana . These compounds are widely used as natural sweeteners due to their non-caloric nature and stability under various conditions.
科学研究应用
Steviol-19-O-glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its role in plant metabolism and its effects on various biological pathways.
生化分析
Biochemical Properties
Glucosyl steviol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved in the biosynthesis of glucosyl steviol is UDP-glucosyltransferase (UGT), which catalyzes the transfer of glucose molecules to steviol, forming glucosyl steviol . This glycosylation process enhances the solubility and stability of the compound. Additionally, glucosyl steviol has been shown to interact with reactive oxygen species (ROS), acting as a potent scavenger and contributing to the cellular antioxidant network .
Cellular Effects
Glucosyl steviol exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, glucosyl steviol has been shown to activate glucose-induced insulin secretion, enhancing pancreatic β-cell function . This effect is particularly beneficial in managing diabetes-related metabolic disorders. Furthermore, glucosyl steviol exhibits anti-inflammatory properties, which can help ameliorate inflammatory responses in cells .
Molecular Mechanism
The molecular mechanism of glucosyl steviol involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Glucosyl steviol binds to specific receptors and enzymes, modulating their activity. For example, it has been found to inhibit certain enzymes involved in glucose metabolism, thereby regulating blood glucose levels . Additionally, glucosyl steviol can influence gene expression by activating transcription factors that regulate genes involved in metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glucosyl steviol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that glucosyl steviol remains stable under various conditions, maintaining its biochemical properties over extended periods . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy. Long-term studies have demonstrated that glucosyl steviol can have sustained beneficial effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of glucosyl steviol vary with different dosages in animal models. At lower doses, glucosyl steviol has been shown to have beneficial effects, such as improving glucose homeostasis and reducing inflammation . At higher doses, some adverse effects, including toxicity, have been observed . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Glucosyl steviol is involved in several metabolic pathways, including glycosylation and enterohepatic circulation. The compound undergoes glycosylation in the cytoplasm, where UDP-glucosyltransferases add glucose molecules to steviol . Once ingested, glucosyl steviol is metabolized by colonic bacteria, which remove the glucose units, leaving the steviol backbone. This steviol is then absorbed into the bloodstream, modified in the liver, and excreted as steviol glucuronide .
Transport and Distribution
The transport and distribution of glucosyl steviol within cells and tissues involve specific transporters and binding proteins. In humans, glucosyl steviol is absorbed into the portal blood system and transported to the liver, where it undergoes glucuronidation . This process facilitates its excretion from the body. Additionally, glucosyl steviol can modulate glucose transport in different cell types, influencing its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of glucosyl steviol is crucial for its activity and function. Studies have shown that glucosyl steviol is associated with the endoplasmic reticulum and cytoplasm . The glycosylation process, which occurs in the cytoplasm, is essential for the biosynthesis and stability of glucosyl steviol . This subcellular localization allows glucosyl steviol to interact with various biomolecules, enhancing its biological activity.
准备方法
合成路线和反应条件: 甜菊糖苷-19-O-葡萄糖苷的合成通常包括从甜叶菊叶中提取甜菊糖苷,然后进行酶促或化学糖基化。该过程首先提取甜菊素,然后使用尿苷二磷酸葡萄糖(UDP-葡萄糖)等葡萄糖供体进行糖基化。 糖基转移酶等酶促进了葡萄糖转移到甜菊素分子上,形成甜菊糖苷-19-O-葡萄糖苷 。
工业生产方法: 甜菊糖苷-19-O-葡萄糖苷的工业生产涉及大规模种植甜叶菊,然后提取和纯化甜菊糖苷。 已开发出先进的生物技术方法,包括对酿酒酵母等微生物的代谢工程,以提高甜菊糖苷产量的产量和效率 。
化学反应分析
反应类型: 甜菊糖苷-19-O-葡萄糖苷会发生各种化学反应,包括:
氧化: 甜菊糖苷可以被氧化形成不同的衍生物。
还原: 还原反应可以修饰糖苷键。
常用试剂和条件:
氧化: 在酸性或碱性条件下使用高锰酸钾或过氧化氢等试剂。
还原: 使用钯或铂催化剂进行催化氢化。
主要产物: 从这些反应中形成的主要产物包括各种具有不同糖基化模式的甜菊糖苷衍生物,如罗汉果甜苷A、罗汉果甜苷C和甜菊苷 。
4. 科研应用
甜菊糖苷-19-O-葡萄糖苷在科学研究中有着广泛的应用:
化学: 用作研究糖基化反应和糖苷合成的模型化合物。
生物学: 研究其在植物代谢中的作用及其对各种生物途径的影响。
作用机制
甜菊糖苷-19-O-葡萄糖苷的作用机制涉及其与各种分子靶点和途径的相互作用:
甜味作用: 它与舌头上的甜味受体结合,触发甜味感觉。
相似化合物的比较
甜菊糖苷-19-O-葡萄糖苷由于其特殊的糖基化模式,在甜菊糖苷中独一无二。类似的化合物包括:
甜菊苷: 含有两个连接到甜菊素骨架上的葡萄糖分子。
罗汉果甜苷A: 含有三个葡萄糖分子,与甜菊苷相比,具有不同的糖基化模式。
杜科苷A: 含有 1 个葡萄糖分子和 1 个鼠李糖分子.
这些化合物在甜度强度、稳定性和生物活性方面有所不同,这使得甜菊糖苷-19-O-葡萄糖苷成为各种应用中一种独特而有价值的化合物。
属性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O8/c1-14-11-25-9-5-16-23(2,17(25)6-10-26(14,32)13-25)7-4-8-24(16,3)22(31)34-21-20(30)19(29)18(28)15(12-27)33-21/h15-21,27-30,32H,1,4-13H2,2-3H3/t15-,16+,17+,18-,19+,20-,21+,23-,24-,25-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPOFZJZPYRNFF-CULFPKEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983540 | |
| Record name | 1-O-(13-Hydroxy-18-oxokaur-16-en-18-yl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64977-89-5 | |
| Record name | Glucosyl steviol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064977895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-(13-Hydroxy-18-oxokaur-16-en-18-yl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLUCOSYL STEVIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKD5UC898Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



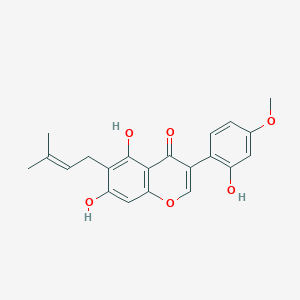
![3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1649298.png)

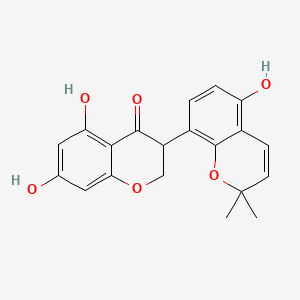



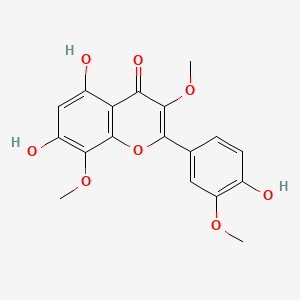
![7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide](/img/structure/B1649307.png)
